![molecular formula C23H27N3O4 B2502046 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-03-0](/img/structure/B2502046.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ocular Hypotensive Action of Tetrahydroquinoline Analogs
A study by Pamulapati and Schoenwald (2011) investigated four new molecular entities based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline, including compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. They examined their physicochemical properties and pharmacological activities, focusing on ocular hypotensive action measured as percent intraocular pressure (%IOP) reduction in rabbits. One compound, MC4, showed a significant 33% reduction in IOP, attributed to its optimum physicochemical properties, suggesting potential applications in treating conditions like glaucoma. This study highlights the importance of physicochemical characteristics in determining the pharmacological activity of such compounds, which could be relevant for similar compounds like this compound (Pamulapati & Schoenwald, 2011).
Dopaminergic Activity of Tetrahydroisoquinolines
Andreu et al. (2002) explored the synthesis of dopaminergic 1-cyclohexylmethyl-7,8-dioxygenated tetrahydroisoquinolines, a process that might relate to compounds like this compound. These compounds showed affinity for D2 dopamine receptors, suggesting their potential in neurological research and treatment strategies for disorders involving dopaminergic systems, such as Parkinson's disease or schizophrenia (Andreu et al., 2002).
Antitumor Activity of Quinazolinone Analogues
Al-Suwaidan et al. (2016) conducted a study on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to this compound. They found that some analogues exhibited significant antitumor activity, highlighting the potential of such compounds in cancer therapy. The study also utilized molecular docking to understand the interaction between the compounds and target proteins, providing insights into the design of more effective antitumor agents (Al-Suwaidan et al., 2016).
Synthesis and Evaluation of Tetrahydroisoquinolinyl Benzamides for σ Receptors
Xu, Lever, and Lever (2007) synthesized and evaluated tetrahydroisoquinolinyl benzamides, including structures akin to this compound, for their affinity to σ receptors. Their research contributes to understanding the role of σ receptors in various physiological processes and diseases, including neurodegenerative disorders, pain, and cancer, offering a foundation for developing therapeutic agents targeting these receptors (Xu, Lever, & Lever, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . These 1-benzo [1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-2-11-26-12-3-4-17-13-16(5-7-19(17)26)9-10-24-22(27)23(28)25-18-6-8-20-21(14-18)30-15-29-20/h5-8,13-14H,2-4,9-12,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOKPSMUAHEGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
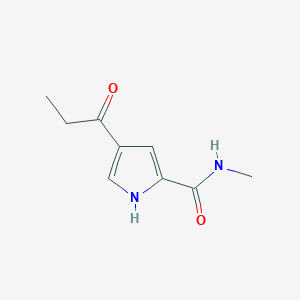
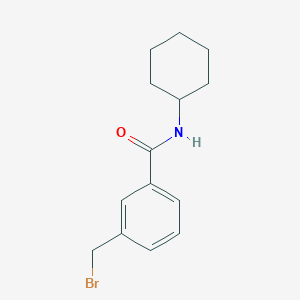
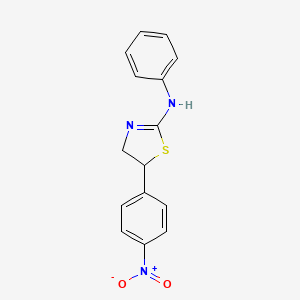
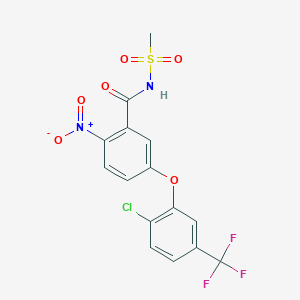

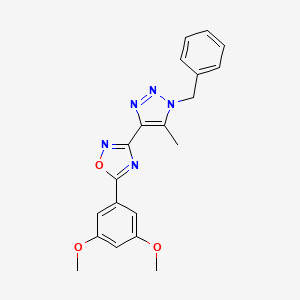
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
